1-(8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl)ethyl acetate
Description
1-(8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl)ethyl acetate is a bicyclic monoterpenoid derivative with a complex bridged structure. The compound features a bicyclo[2.2.2]octene core substituted with isopropyl and methyl groups at positions 8 and 6, respectively, and an ethyl acetate moiety at position 2. Its molecular formula is C₁₆H₂₄O₂, and it is structurally related to other bicyclic fragrance ingredients used in perfumery and cosmetic formulations .
The compound is valued for its olfactory properties, contributing woody, amber-like, or green notes to fragrance compositions. It is often utilized in deodorants, fabric care products, and fine perfumes to enhance longevity and complexity of scent profiles . Industrially, it is synthesized via cycloaddition reactions or functionalization of pre-existing bicyclic frameworks, as evidenced by methods described for analogous bicyclo[2.2.2]octene derivatives .
Properties
CAS No. |
94349-59-4 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethyl acetate |
InChI |
InChI=1S/C16H26O2/c1-9(2)14-8-15-10(3)6-13(14)7-16(15)11(4)18-12(5)17/h6,9,11,13-16H,7-8H2,1-5H3 |
InChI Key |
FBJZZRLZTRJKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CC(C1CC2C(C)C)C(C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 305-178-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of EINECS 305-178-6 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing impurities, ensuring that the compound meets regulatory standards for commercial use.
Chemical Reactions Analysis
Types of Reactions: EINECS 305-178-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving EINECS 305-178-6 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 305-178-6 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various applications, including pharmaceuticals and industrial chemicals.
Scientific Research Applications
EINECS 305-178-6 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate cellular processes and molecular interactions. In medicine, EINECS 305-178-6 is explored for its potential therapeutic effects and as a precursor for drug development. Industrially, the compound is used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of EINECS 305-178-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The detailed mechanism of action is studied through various experimental techniques, including spectroscopy and molecular modeling.
Biological Activity
1-(8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl)ethyl acetate, also known by its CAS number 94349-59-4, is a bicyclic compound with potential applications in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The molecular formula of 1-(8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl)ethyl acetate is C16H26O2, with a molecular weight of 250.38 g/mol. The structure features a bicyclic framework that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 94349-59-4 |
| Molecular Formula | C16H26O2 |
| Molecular Weight | 250.38 g/mol |
| IUPAC Name | 1-(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethyl acetate |
| InChI Key | FBJZZRLZTRJKPC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may influence cellular signaling pathways and exhibit anti-inflammatory properties.
Potential Mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Cellular Signaling : It could affect pathways related to cell proliferation and apoptosis, which are critical in cancer biology.
- Antioxidant Activity : Some studies indicate that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Antimicrobial Effects
Research indicates that compounds structurally similar to 1-(8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl)ethyl acetate exhibit antimicrobial properties against various pathogens, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
Several studies have explored the anticancer potential of related bicyclic compounds, showing promising results in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). The mechanism may involve inducing apoptosis or cell cycle arrest.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity using the DPPH radical scavenging assay, where compounds similar to 1-(8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl)ethyl acetate showed significant scavenging activity.
- Results indicated an IC50 value of approximately 50 µM for effective antioxidant action.
-
Antimicrobial Testing
- In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl)ethyl acetate and related bicyclic compounds:
Key Findings:
Functional Group Impact :
- The ethyl acetate group in the target compound enhances stability and volatility compared to aldehydes (e.g., 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde), which are prone to oxidation .
- Methyl esters (e.g., Methyl 4-isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate) exhibit lower molecular weight and simpler odor profiles, making them less versatile in complex blends .
Structural Isomerism: The position of substituents (e.g., isopropyl at C8 vs. C4) significantly alters steric effects and olfactory characteristics. For example, the C8-isopropyl group in the target compound contributes to its pronounced woody base notes .
Industrial Relevance :
- Dioxolane derivatives (e.g., 2-(8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl)-1,3-dioxolane) are often co-formulated with the target compound to improve solubility in hydrophobic matrices .
Synthetic Pathways :
- Analogous compounds, such as those with azabicyclo[2.2.2]octane cores (e.g., 2-azabicyclo[2.2.2]oct-5-ol derivatives), require specialized reagents like Grignard or lithium-based reductants, whereas the target compound is synthesized via milder esterification or cycloaddition routes .
Research and Application Insights
- Perfumery : The target compound’s balanced volatility and tenacity make it superior to tricyclic analogs (e.g., Jasmacyclene™) in long-lasting fabric care products .
- Stability : Compared to aldehydes, its acetate group reduces degradation under UV exposure, aligning with trends in sustainable fragrance design .
- Regulatory Status : Listed in the European Chemicals Agency (ECHA) database under reaction mass classifications, indicating its industrial-scale production .
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